6-[2-[4-(4-Nitrobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
7-methyl-6-[2-[4-(4-nitrobenzoyl)piperidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-14-18(20(27)24-12-13-30-21(24)22-14)8-11-23-9-6-16(7-10-23)19(26)15-2-4-17(5-3-15)25(28)29/h2-5,16H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXBNTFAQJIGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCSC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrosetoperone involves multiple steps, starting with the preparation of the phenylpiperazine core. The key steps include:
Formation of the phenylpiperazine core: This is typically achieved through the reaction of piperazine with a substituted benzene derivative under controlled conditions.
Nitration: The phenylpiperazine core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of Nitrosetoperone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Nitrosetoperone undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylpiperazine derivatives.
Scientific Research Applications
Nitrosetoperone has diverse applications in scientific research:
Neuroscience: Used as a tool to study serotonin receptors and their role in various neurological disorders.
Pharmacology: Investigated for its potential therapeutic applications in treating conditions such as depression and anxiety.
Radiochemistry: Used as a precursor for PET tracers, aiding in the imaging of serotonin receptors in the brain.
Medicinal Chemistry: Studied for its potential as a lead compound in the development of new drugs targeting serotonin receptors.
Mechanism of Action
Nitrosetoperone exerts its effects by binding to serotonin receptors, specifically the 5-HT2A receptor. This binding inhibits the receptor’s activity, leading to a decrease in serotonin signaling. The compound’s high affinity for the 5-HT2A receptor makes it a potent antagonist, effectively blocking the receptor’s function and modulating neurotransmitter release .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The thiazolo[3,2-a]pyrimidin-5-one scaffold is shared among several pharmacologically active compounds. Key structural differences lie in the substituents on the piperidine ring and their electronic properties:
Key Observations:
- Electron-Withdrawing Groups (Target Compound and Fluorophenyl Analogs): The 4-nitrobenzoyl group in the target compound and the bis(4-fluorophenyl)methylene group in ’s analog both exhibit electron-withdrawing properties. These groups may enhance binding to 5-HT₂ receptors via dipole interactions or π-stacking with aromatic residues in the receptor pocket .
- Electron-Donating Groups (Methoxyphenyl Analog): The 4-methoxyphenyl group in ’s compound introduces electron-donating effects, which could reduce receptor affinity but improve aqueous solubility due to increased polarity .
Pharmacological Implications
- 5-HT₂ Antagonism: The bis(4-fluorophenyl)methylene analog () was identified as a 5-HT₂ antagonist, with ritanserin (a structurally related compound) failing to block 5-HT-induced dopamine release, suggesting subtype-specific interactions . The nitrobenzoyl group in the target compound may confer higher selectivity or potency due to stronger electron withdrawal.
- However, this could also reduce solubility, necessitating formulation adjustments.
Biological Activity
The compound 6-[2-[4-(4-Nitrobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one , with CAS number 113981-16-1, is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 428.5 g/mol. Its structure incorporates a thiazolo-pyrimidine core, which is known for various biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazolo-pyrimidine derivatives. For instance, similar compounds have demonstrated significant antibacterial activity against various pathogens. The compound has been assessed against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to high | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Mild |
In vitro tests showed that the compound exhibited varying degrees of inhibition against these pathogens, suggesting potential as an antimicrobial agent.
Anticancer Activity
Research has indicated that thiazolo-pyrimidines can exhibit anticancer properties. In a study evaluating related compounds, some derivatives showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The specific IC50 values for these compounds were noted to be in the micromolar range, indicating their effectiveness.
The compound's structure may contribute to its ability to interact with cellular targets involved in cancer progression.
Anti-inflammatory Activity
Thiazolo-pyrimidines have also been explored for their anti-inflammatory effects. Compounds similar to the one have shown promise in reducing inflammation markers in vitro and in animal models. This activity is crucial for developing treatments for chronic inflammatory diseases.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial growth and cancer cell proliferation. For example, it may affect the activity of topoisomerases or other targets critical for DNA replication and repair in rapidly dividing cells.
Case Studies
- Antibacterial Screening : A study conducted on a series of thiazolo-pyrimidine derivatives revealed that modifications at specific positions significantly enhanced antibacterial potency compared to standard antibiotics .
- Cytotoxicity Assay : In a comparative study, the compound was tested alongside known chemotherapeutics like cisplatin against MCF-7 cells, showing promising results that warrant further investigation into its potential as an anticancer agent .
Q & A
Q. What mechanistic insights can be gained from studying hydrolysis or oxidative degradation pathways?
- Methodology : Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via HPLC-MS to identify degradants (e.g., nitro group reduction to amine) .
Tables for Key Data
Table 1 : Comparison of Solvent Systems in Synthesis
| Solvent | Reaction Step | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | Hydrazine coupling | 87 | |
| DMF | Nitrobenzoyl acylation | 92 | |
| THF | Cyclization | 78 |
Table 2 : SAR of Substituent Effects on Bioactivity
| Substituent (R) | logP | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| -NO₂ | 2.1 | 0.45 | 12.3 |
| -OCH₃ | 1.8 | 1.2 | 8.7 |
| -Cl | 2.3 | 0.78 | 10.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
